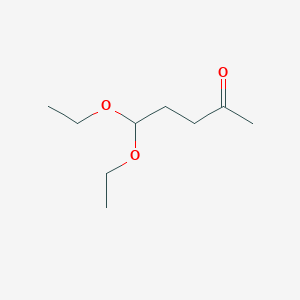

2-Pentanone, 5,5-diethoxy-

Description

BenchChem offers high-quality 2-Pentanone, 5,5-diethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pentanone, 5,5-diethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,5-diethoxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-4-11-9(12-5-2)7-6-8(3)10/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQZMIVIOUPIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCC(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336867 | |

| Record name | 2-Pentanone, 5,5-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14499-41-3 | |

| Record name | 2-Pentanone, 5,5-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5,5-Diethoxypentan-2-one from Furfural and Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 5,5-diethoxypentan-2-one from the biomass-derived platform chemical, furfural, and ethanol. The synthesis involves a multi-step process encompassing acetalization, furan ring opening, and subsequent functional group manipulations. This document provides a comprehensive overview of the conceptualized reaction scheme, detailed experimental protocols for analogous transformations, and relevant quantitative data to inform laboratory investigation.

Proposed Synthetic Pathway

The synthesis of 5,5-diethoxypentan-2-one from furfural is conceptualized to proceed through the following three key stages:

-

Acetalization of Furfural: The aldehyde functional group of furfural is first protected as a diethyl acetal to prevent undesired side reactions in subsequent steps. This is achieved by reacting furfural with ethanol in the presence of an acid catalyst.

-

Acid-Catalyzed Ring Opening: The core of the synthesis involves the acid-catalyzed ring opening of the furan moiety in furfural diethyl acetal. This critical step aims to generate a linear carbon chain with the requisite functionalities.

-

Intermediate Manipulation: The product of the ring-opening step is then proposed to be converted to the final target molecule, 5,5-diethoxypentan-2-one. This may involve selective hydrogenation or other functional group interconversions.

The overall proposed reaction scheme is depicted below:

Caption: Proposed synthetic pathway for 5,5-diethoxypentan-2-one from furfural.

Experimental Protocols

While a direct, one-pot synthesis for 5,5-diethoxypentan-2-one from furfural is not extensively documented, the following protocols for analogous and constituent reactions provide a strong foundation for experimental design.

Synthesis of Furfural Diethyl Acetal

The protection of furfural as its diethyl acetal is a well-established procedure.

Protocol:

-

To a stirred solution of furfural in excess absolute ethanol (e.g., 3-5 equivalents), add a catalytic amount of a strong acid catalyst such as anhydrous hydrogen chloride or a solid acid resin (e.g., Amberlyst-15).

-

The reaction mixture is typically stirred at room temperature.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution).

-

The product is then extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation.

Acid-Catalyzed Ring Opening of Furan Derivatives (Piancatelli Rearrangement)

The acid-catalyzed rearrangement of 2-furylcarbinols to cyclopentenones, known as the Piancatelli rearrangement, provides a precedent for the acid-catalyzed ring opening of furan derivatives. While this reaction leads to a cyclic product, the initial steps involving protonation and ring opening are relevant.

General Protocol for Piancatelli Rearrangement:

-

A 2-furylcarbinol derivative is dissolved in a suitable solvent, often aqueous or a mixture of water and an organic solvent.

-

A Lewis or Brønsted acid catalyst is added to the solution.

-

The reaction mixture is heated, with reaction temperatures typically ranging from ambient to elevated temperatures.

-

The progress of the reaction is monitored by an appropriate analytical technique (e.g., HPLC, GC-MS).

-

Upon completion, the reaction is worked up by neutralizing the acid and extracting the product.

-

Purification is typically achieved through column chromatography.

It is important to note that for the synthesis of the target linear product, reaction conditions would need to be carefully optimized to favor the formation of the acyclic intermediate over the cyclic cyclopentenone.

Quantitative Data

The following tables summarize quantitative data from literature for relevant transformations.

Table 1: Acetalization of Furfural with Ethanol

| Catalyst | Furfural:Ethanol Ratio (mol) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity to Acetal (%) | Reference |

| Cation Exchange Resin | 1:3 | 25 | - | - | High | [1] |

| SnCl₂ | - | Room Temp | - | ~100 | 97-100 | [1] |

Table 2: Acid-Catalyzed Conversion of Furfural Derivatives

| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Furfuryl alcohol | Cu/SiO₂ | Ethanol | 120 | - | 1,4-Pentanediol | 86.2 | [2] |

| 4-(5-methyl-2-furyl)-2-butanone | HCl | Water:Methanol (1:1) | 80 | 24 | Ring-opened product | 92 | [3] |

| Furfural | Pt/C | Water | High | - | Cyclopentanone | - | [4] |

| 5-methyl-2-furylallylcarbinol | - | Water (pH 5) | Reflux | 12 | Cyclopentenone derivative | - | [1] |

Reaction Mechanisms and Logical Workflow

The proposed synthesis relies on a sequence of well-understood organic reactions. The logical workflow and the key mechanistic steps are illustrated in the following diagrams.

Caption: Experimental workflow for the synthesis of 5,5-diethoxypentan-2-one.

The key mechanistic step, the acid-catalyzed ring opening of the furan acetal, is proposed to proceed via protonation of the furan ring, followed by nucleophilic attack of an alcohol (ethanol) or water molecule, leading to the formation of a linear intermediate.

Caption: Proposed mechanism for the acid-catalyzed ring opening of furfural diethyl acetal.

Conclusion and Future Outlook

The synthesis of 5,5-diethoxypentan-2-one from furfural and ethanol presents a promising route for the production of a valuable chemical from renewable resources. While a direct, optimized protocol is yet to be established, the presented pathway, based on well-known organic transformations, provides a solid framework for further research and development. Key to the success of this synthesis will be the careful control of reaction conditions during the acid-catalyzed ring-opening step to favor the formation of the desired linear product and minimize the formation of byproducts such as those resulting from the Piancatelli rearrangement. Further investigation into suitable catalysts and reaction parameters is warranted to develop an efficient and selective process.

References

- 1. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethanol-induced transformation of furfural into 1,4-pentanediol over a Cu/SiO2 catalyst with enhanced metal–acid sites by copper phyllosilicate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide on 2-Pentanone, 5,5-diethoxy- (CAS Number: 14499-41-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physical Properties

2-Pentanone, 5,5-diethoxy-, also known as levulinaldehyde diethyl acetal, is a ketoacetal with the molecular formula C₉H₁₈O₃.[1][2] Its chemical structure consists of a pentanone backbone with two ethoxy groups attached to the C5 position, forming a diethyl acetal.

Table 1: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Reference |

| CAS Number | 14499-41-3 | [1][2] |

| Molecular Formula | C₉H₁₈O₃ | [1][2] |

| Molecular Weight | 174.24 g/mol | [3] |

| IUPAC Name | 5,5-diethoxypentan-2-one | [2] |

| Synonyms | Levulinaldehyde, 1-(diethyl acetal); 1,1-Diethoxypentan-4-one; 5,5-Diethoxypentan-2-one | [1][2] |

| InChI | InChI=1S/C9H18O3/c1-4-11-9(12-5-2)7-6-8(3)10/h9H,4-7H2,1-3H3 | [1][2] |

| InChIKey | BRQZMIVIOUPIFN-UHFFFAOYSA-N | [1][2] |

| SMILES | CCOC(CCC(=O)C)OCC | [3] |

Table 2: Computed Physicochemical Properties

| Property | Value | Reference |

| XLogP3-AA | 0.8 | [3] |

| Topological Polar Surface Area | 35.5 Ų | [3] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 7 | [3] |

| Exact Mass | 174.125594 g/mol | [3] |

| Complexity | 117 | [3] |

Spectral Data

The structural elucidation of 2-Pentanone, 5,5-diethoxy- is supported by various spectroscopic techniques.

Table 3: Summary of Available Spectral Data

| Technique | Data Availability and Key Features | Source |

| Mass Spectrometry (MS) | GC-MS data available. | [1] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Spectrum available. | [1] |

| ¹H Nuclear Magnetic Resonance (NMR) | Data for the closely related 2-pentanone is available and can be used for comparative analysis. | |

| Infrared (IR) Spectroscopy | No specific data found for this compound. Data for related ketones and acetals can be used for interpretation. |

Synthesis and Experimental Protocols

A specific, detailed, and peer-reviewed experimental protocol for the synthesis of 2-Pentanone, 5,5-diethoxy- is not prominently available in the searched scientific literature. However, based on general knowledge of ketoacetal synthesis, a plausible synthetic route would involve the acetalization of a precursor containing a ketone and an aldehyde or a protected aldehyde functionality.

A common approach for the synthesis of ketoacetals is the reaction of a ketone with an orthoformate in the presence of an acid catalyst. An alternative is the reaction of a compound containing both a ketone and a protected aldehyde (as an acetal) with a suitable reagent.

Below is a proposed experimental protocol adapted from general procedures for acetal synthesis. This is a representative method and would require optimization for this specific compound.

Proposed Synthesis: Acid-Catalyzed Acetalization of Levulinaldehyde

Levulinaldehyde (4-oxopentanal) is the direct precursor to 2-Pentanone, 5,5-diethoxy-. The synthesis would involve the selective acetalization of the aldehyde group in the presence of the ketone.

Reaction Scheme:

Caption: Proposed synthesis of 2-Pentanone, 5,5-diethoxy-.

Materials:

-

Levulinaldehyde (1 equivalent)

-

Ethanol (2.5 equivalents)

-

Triethyl orthoformate (1.2 equivalents)

-

p-Toluenesulfonic acid (catalytic amount, e.g., 0.01 equivalents)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Experimental Workflow:

Caption: General experimental workflow for synthesis.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add levulinaldehyde and the anhydrous solvent.

-

To this solution, add ethanol, triethyl orthoformate, and a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., dichloromethane).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Drug Development Potential

A comprehensive search of scientific databases and literature reveals a significant lack of information regarding the biological activity of 2-Pentanone, 5,5-diethoxy-. There are currently no published studies on its pharmacological effects, mechanism of action, or its potential as a therapeutic agent.

The workflow for investigating a novel compound in a drug development context is illustrated below. For 2-Pentanone, 5,5-diethoxy-, the initial and crucial "Biological Screening" stage has not been reported in the public domain.

Caption: Drug development logical relationship.

Conclusion

2-Pentanone, 5,5-diethoxy- (CAS 14499-41-3) is a well-characterized small molecule from a chemical and physical standpoint. This guide has consolidated the available data on its properties and proposed a viable, albeit general, synthetic route. The most significant gap in the current knowledge of this compound is the complete absence of data on its biological effects. For researchers and professionals in drug development, this compound represents a blank slate. Future research should focus on in vitro screening across various biological targets and cell lines to ascertain any potential therapeutic relevance. Until such studies are conducted and published, the utility of 2-Pentanone, 5,5-diethoxy- in the field of drug development remains unknown.

References

Physical and chemical properties of 5,5-diethoxypentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Diethoxypentan-2-one is a ketone and acetal compound with potential applications in organic synthesis. This technical guide provides a comprehensive overview of its known physical and chemical properties. Due to the limited availability of published research on this specific molecule, this document primarily relies on computed data from established chemical databases. While general synthetic methods for related compounds are available, a specific, detailed experimental protocol for the synthesis of 5,5-diethoxypentan-2-one has not been identified in the current literature. Furthermore, there is no available information regarding its biological activity or associated signaling pathways. This guide presents the available data in a structured format to aid researchers and professionals in their understanding of this compound.

Core Physical and Chemical Properties

The physical and chemical properties of 5,5-diethoxypentan-2-one have been primarily characterized through computational models. Experimental data is limited, and key values such as boiling point, melting point, and density have not been found in the surveyed literature.

Tabulated Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₃ | PubChem[1] |

| Molecular Weight | 174.24 g/mol | PubChem[1] |

| IUPAC Name | 5,5-diethoxypentan-2-one | PubChem[1] |

| CAS Number | 14499-41-3 | NIST WebBook, PubChem[1][2] |

| XLogP3-AA (Computed) | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem[1] |

| Rotatable Bond Count (Computed) | 6 | PubChem[1] |

| Exact Mass (Computed) | 174.125594 g/mol | PubChem[1] |

| Topological Polar Surface Area (Computed) | 35.5 Ų | PubChem[1] |

| Heavy Atom Count (Computed) | 12 | PubChem[1] |

| Kovats Retention Index (Experimental) | 1134, 1158, 1162 (non-polar column); 1563 (polar column) | NIST WebBook, PubChem[1][2] |

Experimental Protocols

General Synthesis of Ketals from Ketones

The synthesis of 5,5-diethoxypentan-2-one would likely involve the ketalization of a γ-keto aldehyde or a related precursor. A common method for ketal formation is the reaction of a ketone with an alcohol in the presence of an acid catalyst. The use of an orthoformate, such as triethyl orthoformate, is a standard procedure that drives the reaction to completion by removing water as it is formed.[3]

Illustrative General Protocol (Not specific to 5,5-diethoxypentan-2-one):

-

A ketone is dissolved in an excess of the desired alcohol (in this case, ethanol).

-

A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added to the mixture.[3]

-

Triethyl orthoformate is added to the reaction mixture.

-

The mixture is heated, and the lower-boiling byproducts (such as ethanol and ethyl formate) are removed by distillation to drive the equilibrium towards the formation of the ketal.[3]

-

The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until the starting ketone is consumed.

-

The reaction mixture is then cooled and neutralized with a base (e.g., sodium bicarbonate solution).

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by distillation or column chromatography.

A potential synthetic route to γ-keto acetals could also involve the regioselective hydration of 3-alkynoates, catalyzed by a transition metal such as gold(III), which proceeds through the participation of a neighboring carbonyl group.[4]

Spectroscopic Data

While detailed experimental protocols for acquiring spectroscopic data for 5,5-diethoxypentan-2-one are not published, typical methods would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethoxy groups (a triplet and a quartet), the methyl group of the ketone, and the methylene protons of the pentanone backbone. The chemical shifts of protons adjacent to the carbonyl and acetal groups would be informative for structure confirmation.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the acetal carbon, the carbons of the ethoxy groups, and the carbons of the pentanone chain. The chemical shifts would provide evidence for the carbon skeleton and the presence of the functional groups.

Mass Spectrometry (MS)

The mass spectrum of 5,5-diethoxypentan-2-one would likely show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would be expected to involve the loss of ethoxy groups, alkyl fragments from the pentanone chain, and cleavage adjacent to the carbonyl group.[5][6]

Chemical Reactions and Stability

Aliphatic acetals are generally stable under neutral and basic conditions, making them useful as protecting groups for carbonyl compounds in organic synthesis.[7] However, they are susceptible to hydrolysis under acidic conditions, which would regenerate the corresponding ketone and alcohol.[8] The stability of acetals is influenced by steric and electronic factors.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the biological activity, toxicology, or metabolism of 5,5-diethoxypentan-2-one. General studies on aliphatic acetals indicate they are often hydrolyzed in the acidic environment of the stomach to their constituent aldehydes and alcohols.[8] The toxicity of aliphatic aldehydes and ketones has been studied, but specific data for this compound is lacking. Without any data on biological interactions, it is not possible to describe any signaling pathways or create the requested visualizations.

Safety and Handling

Specific safety data for 5,5-diethoxypentan-2-one is not available. Based on the general properties of related aliphatic ketones and acetals, it should be handled with care in a well-ventilated laboratory, avoiding contact with skin and eyes. It may be flammable and should be kept away from ignition sources. Standard personal protective equipment (gloves, safety glasses) should be worn.

Conclusion

5,5-Diethoxypentan-2-one is a molecule for which a basic chemical identity has been established, primarily through computational methods. A significant lack of experimental data, including a specific synthesis protocol and any characterization of its biological effects, limits a more detailed technical description. Further research is required to elucidate its experimental properties, develop a reliable synthetic route, and investigate any potential biological activity. This guide serves as a summary of the currently available information and highlights the areas where further investigation is needed.

Visualizations

As there is no information available regarding signaling pathways, experimental workflows, or logical relationships for 5,5-diethoxypentan-2-one, no diagrams can be generated at this time.

References

- 1. 2-Pentanone, 5,5-diethoxy- | C9H18O3 | CID 536886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Pentanone, 5,5-diethoxy- [webbook.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 8. ALIPHATIC ACETALS (JECFA Food Additives Series 48) [inchem.org]

"2-Pentanone, 5,5-diethoxy-" molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and theoretical chemical data for 2-Pentanone, 5,5-diethoxy- (CAS No. 14499-41-3). Due to the limited availability of published experimental data for this specific compound, this guide combines established chemical principles with computational data to serve as a resource for researchers.

Molecular Structure and Identification

2-Pentanone, 5,5-diethoxy- is a chemical compound that incorporates both a ketone and an acetal functional group. The structure consists of a five-carbon pentanone backbone with the ketone group at the second position (C2). At the fifth position (C5), the carbon is bonded to two ethoxy groups, forming a diethyl acetal.

-

Synonyms: Levulinaldehyde, 1-(diethyl acetal); 1,1-Diethoxypentan-4-one; 5,5-Diethoxy-2-pentanone[2]

-

Molecular Formula: C₉H₁₈O₃[2]

The canonical SMILES representation of the molecule is CCOC(CCC(=O)C)OCC.[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 174.24 g/mol | PubChem |

| XLogP3-AA (LogP) | 0.8 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Exact Mass | 174.125594432 Da | PubChem |

| Topological Polar Surface Area | 35.5 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Complexity | 117 | PubChem |

Theoretical Spectroscopic Data

While specific experimental spectra are not publicly available, a theoretical analysis based on the molecular structure allows for the prediction of its spectroscopic characteristics.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments. The methyl protons of the ethoxy groups would likely appear as a triplet, while the methylene protons would be a quartet. The protons on the pentanone chain would exhibit more complex splitting patterns (triplets or multiplets) due to coupling with adjacent protons. The methyl protons adjacent to the carbonyl group would appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum would show nine distinct signals. The carbonyl carbon (C=O) would have the largest chemical shift (typically in the 200-210 ppm range). The acetal carbon (C(OEt)₂) would also be significantly downfield. The remaining signals would correspond to the carbons of the ethoxy groups and the pentanone backbone.

In a mass spectrum, the molecular ion peak (M+) for C₉H₁₈O₃ would be observed at m/z = 174. The fragmentation pattern would likely be dominated by cleavages characteristic of ketones and acetals.

-

Alpha-cleavage next to the ketone could lead to the loss of a methyl radical (•CH₃) or a propyl acetal radical.

-

McLafferty rearrangement is possible for the ketone.

-

Fragmentation of the acetal is expected to be prominent, often involving the loss of an ethoxy group (•OCH₂CH₃, mass 45) to form a stable oxonium ion. A major fragment ion is often observed at m/z = 103, corresponding to [CH(OCH₂CH₃)₂]⁺.

Synthesis and Reactivity

A standard method for the synthesis of 5,5-diethoxypentan-2-one involves the acid-catalyzed acetalization of a precursor γ-keto-aldehyde or a related derivative with ethanol. The formation of acetals is a reversible reaction.[4][5][6] To drive the reaction to completion, water must be removed as it is formed, typically by azeotropic distillation using a Dean-Stark apparatus.[7]

General Experimental Protocol:

-

Reactant Setup: The precursor ketone (e.g., 5-oxohexanal or a derivative) is dissolved in an excess of anhydrous ethanol, which acts as both reactant and solvent.

-

Catalyst Addition: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added to the mixture.

-

Reaction: The mixture is heated to reflux. Water produced during the reaction is continuously removed via a Dean-Stark trap.

-

Workup: Once the reaction is complete (monitored by TLC or GC), the mixture is cooled. The acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

Purification: The product is extracted with an organic solvent, washed, dried, and purified, typically by distillation under reduced pressure.

The compound possesses two key functional groups that dictate its reactivity:

-

Ketone: The carbonyl group is susceptible to nucleophilic attack. It can undergo reactions such as reduction (to form an alcohol), Grignard reactions, and aldol condensation under appropriate conditions.

-

Acetal: The acetal group is stable under neutral and basic conditions, making it an excellent protecting group for carbonyls.[4][8] However, it is readily hydrolyzed back to the corresponding aldehyde or ketone under aqueous acidic conditions.[4][8] This dual reactivity allows for selective modification of other parts of a molecule while the carbonyl group is protected.

Safety and Handling

-

Flammability: Aliphatic ketones and ethers are typically flammable liquids. The compound should be handled away from ignition sources.

-

Inhalation/Contact: Assumed to be a potential irritant to the eyes, skin, and respiratory system. Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Potential Applications

While specific applications for this compound are not documented in the searched literature, its bifunctional nature suggests potential utility in organic synthesis. It could serve as a building block where the ketone or a precursor aldehyde (protected as the acetal) is required for multi-step synthetic pathways. The acetal can be carried through several reaction steps that would otherwise affect a free carbonyl group and then be deprotected at a later stage.

References

- 1. 2-Pentanone, 5,5-diethoxy- | C9H18O3 | CID 536886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Pentanone, 5,5-diethoxy- [webbook.nist.gov]

- 3. 5,5-Diethoxy-2-pentanone | 14499-41-3 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 7. Acetal - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. guidechem.com [guidechem.com]

An In-depth Technical Guide to 2-Pentanone, 5,5-diethoxy-

This technical guide provides a comprehensive overview of 2-Pentanone, 5,5-diethoxy-, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document consolidates available information on its nomenclature, chemical properties, and potential applications, with a focus on its role as a synthetic intermediate.

Nomenclature and Synonyms

2-Pentanone, 5,5-diethoxy- is systematically named 5,5-diethoxypentan-2-one according to IUPAC nomenclature.[1] It is also known by several other names, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers for 2-Pentanone, 5,5-diethoxy- [1]

| Type | Identifier |

| IUPAC Name | 5,5-diethoxypentan-2-one |

| Synonyms | 5,5-Diethoxy-2-pentanone, Levulinaldehyde, 1-(diethyl acetal), 1,1-Diethoxypentan-4-one |

| CAS Number | 14499-41-3 |

| PubChem CID | 536886 |

| Molecular Formula | C9H18O3 |

| Molecular Weight | 174.24 g/mol |

Physicochemical Properties

The fundamental physicochemical properties of 2-Pentanone, 5,5-diethoxy- are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of 2-Pentanone, 5,5-diethoxy-

| Property | Value | Source |

| Molecular Weight | 174.24 g/mol | PubChem |

| Molecular Formula | C9H18O3 | PubChem |

| Appearance | Not specified, likely a liquid | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Density | Not specified | - |

| Solubility | Not specified | - |

Synthesis and Experimental Protocols

A general procedure for acetal formation from an aldehyde or ketone involves the reaction with an excess of the corresponding alcohol in the presence of an acid catalyst, with the removal of water to drive the equilibrium towards the product.

Hypothetical Experimental Protocol for the Synthesis of 2-Pentanone, 5,5-diethoxy- from Levulinaldehyde:

Materials:

-

Levulinaldehyde

-

Anhydrous ethanol

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or a strong acid ion-exchange resin)

-

Anhydrous solvent (e.g., toluene or benzene)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add levulinaldehyde and a 3 to 5-fold molar excess of anhydrous ethanol.

-

Add the anhydrous solvent and a catalytic amount of the acid catalyst.

-

Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure 2-Pentanone, 5,5-diethoxy-.

Applications in Drug Development and Organic Synthesis

2-Pentanone, 5,5-diethoxy-, also known as levulinaldehyde diethyl acetal, serves as a valuable bifunctional building block in organic synthesis. The presence of a protected aldehyde (the diethyl acetal) and a ketone functionality allows for selective chemical transformations. This characteristic makes it a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals.

One notable application is its potential use as a precursor in the synthesis of antimalarial drugs, such as chloroquine and its derivatives.[3][4] The side chain of these drugs can be constructed using intermediates derived from γ-ketoaldehydes or their protected forms.

The logical workflow for utilizing a protected bifunctional intermediate like 2-Pentanone, 5,5-diethoxy- in a multi-step synthesis is depicted below.

Caption: A logical workflow for the sequential functionalization of 2-Pentanone, 5,5-diethoxy-.

Analytical Methods

The analysis and quantification of 2-Pentanone, 5,5-diethoxy- can be achieved using standard analytical techniques for organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for the separation and identification of this compound. The mass spectrum of 2-Pentanone, 5,5-diethoxy- shows characteristic fragmentation patterns that can be used for its identification.[1] A validated GC-MS method would be crucial for quality control and reaction monitoring.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of 2-Pentanone, 5,5-diethoxy-. The ¹³C NMR spectrum has been reported in the SpectraBase database.[1]

Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic strong absorption band for the ketone carbonyl group (C=O) around 1715 cm⁻¹. The C-O stretches of the acetal group would also be present.[6]

Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking 2-Pentanone, 5,5-diethoxy- to any specific biological signaling pathways. Its primary role appears to be that of a synthetic intermediate rather than a biologically active molecule itself. Further research would be required to investigate any potential interactions with biological systems.

The following diagram illustrates a hypothetical workflow for screening a novel chemical entity for its effects on cellular signaling pathways.

Caption: A general experimental workflow for investigating the impact of a compound on signaling pathways.

Conclusion

2-Pentanone, 5,5-diethoxy- is a versatile chemical intermediate with potential applications in the synthesis of complex organic molecules, including pharmaceuticals. While detailed experimental and biological data are currently limited in the public domain, its structural features suggest significant utility for synthetic chemists. Further research into its synthesis, reactivity, and potential biological activity is warranted to fully explore its capabilities in drug discovery and development.

References

- 1. 2-Pentanone, 5,5-diethoxy- | C9H18O3 | CID 536886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hitting the Jackpot - development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 18 fentanyl-derived synthetic opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

The Promising Biomass-Derived Building Block: 5,5-Diethoxypentan-2-one

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

In the global shift towards sustainable chemical production, biomass-derived platform molecules are emerging as critical building blocks for a new generation of chemicals and pharmaceuticals. Among these, 5,5-Diethoxypentan-2-one, also known as levulinaldehyde diethyl acetal, presents a compelling case for its versatility and potential in synthetic chemistry. Derived from readily available biomass sources like lignocellulosic materials, this keto-acetal offers a unique combination of functional groups that can be strategically employed in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. This technical guide provides an in-depth overview of 5,5-Diethoxypentan-2-one, covering its synthesis from biomass precursors, key chemical properties, and potential applications as a versatile building block in drug development.

Physicochemical Properties

5,5-Diethoxypentan-2-one is a colorless liquid with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol .[1] Its structure features a ketone carbonyl group and a diethyl acetal, a protected aldehyde, which offers orthogonal reactivity for sequential chemical transformations.

| Property | Value |

| Molecular Formula | C9H18O3 |

| Molecular Weight | 174.24 g/mol |

| IUPAC Name | 5,5-Diethoxypentan-2-one |

| Synonyms | Levulinaldehyde, 1-(diethyl acetal); 1,1-Diethoxypentan-4-one |

| CAS Number | 14499-41-3 |

Synthesis from Biomass-Derived Precursors

While a direct, one-pot synthesis of 5,5-diethoxypentan-2-one from raw biomass is not yet established, a plausible and efficient pathway involves the conversion of furfuryl alcohol, a key biomass-derived platform chemical. Furfuryl alcohol itself is readily obtained from the hydrogenation of furfural, which is produced from the dehydration of C5 sugars (e.g., xylose) present in hemicellulose.

The conversion of furfuryl alcohol to levulinate esters in the presence of an alcohol and an acid catalyst is a well-documented process. A key intermediate identified in the acid-catalyzed conversion of furfuryl alcohol to ethyl levulinate in ethanol is 4,5,5-triethoxypentan-2-one . This discovery provides a strong foundation for the targeted synthesis of 5,5-diethoxypentan-2-one.

Conceptual Synthesis Pathway:

The proposed synthesis proceeds via the acid-catalyzed reaction of furfuryl alcohol with ethanol. The reaction likely involves the opening of the furan ring and subsequent acetalization and other transformations.

Caption: Proposed synthesis route of 5,5-Diethoxypentan-2-one from biomass.

Detailed Experimental Protocol (Hypothetical)

Based on the synthesis of the closely related intermediate, 4,5,5-triethoxypentan-2-one, a potential experimental protocol for the synthesis of 5,5-diethoxypentan-2-one is outlined below. This protocol is intended as a starting point for further optimization.

Objective: To synthesize 5,5-diethoxypentan-2-one from furfuryl alcohol.

Materials:

-

Furfuryl alcohol (high purity)

-

Ethanol (anhydrous)

-

Solid acid catalyst (e.g., Amberlyst-15, Nafion NR50)

-

Inert solvent (e.g., toluene, for azeotropic water removal)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

-

Rotary evaporator

-

Chromatography equipment (for purification)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine furfuryl alcohol and a molar excess of anhydrous ethanol. Add a catalytic amount of the solid acid catalyst. An inert solvent like toluene can be added to facilitate azeotropic removal of water.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by analyzing aliquots taken from the reaction mixture.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter to remove the solid acid catalyst. The filtrate is then washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure 5,5-diethoxypentan-2-one.

-

Characterization: The structure and purity of the final product should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data (Expected):

| Parameter | Expected Range |

| Yield | 60-80% (subject to optimization) |

| Purity | >95% (after purification) |

Applications in Drug Development

The bifunctional nature of 5,5-diethoxypentan-2-one makes it a valuable intermediate in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents. The ketone functionality allows for a range of transformations, including reduction, reductive amination, and aldol condensation, while the acetal group serves as a stable protecting group for an aldehyde, which can be deprotected under acidic conditions to participate in further reactions.

Potential Synthetic Utility:

Caption: Synthetic potential of 5,5-Diethoxypentan-2-one in drug development.

Example Application: Synthesis of Substituted Piperidines

Substituted piperidines are a common motif in many marketed drugs. 5,5-Diethoxypentan-2-one could serve as a precursor for the synthesis of novel piperidine derivatives. For instance, reductive amination of the ketone with a primary amine would yield a secondary amine. Subsequent deprotection of the acetal under acidic conditions would unmask the aldehyde, which could then undergo an intramolecular cyclization via a second reductive amination or other cyclization strategies to form the piperidine ring. This approach allows for the introduction of diversity at multiple points of the molecule, making it amenable to the generation of compound libraries for drug screening.

Conclusion

5,5-Diethoxypentan-2-one stands out as a promising, yet underexplored, biomass-derived building block. Its synthesis from furfuryl alcohol, a readily available biomass derivative, appears feasible and offers a sustainable alternative to petroleum-based starting materials. The orthogonal reactivity of its ketone and protected aldehyde functionalities provides a versatile platform for the synthesis of complex molecules, particularly heterocyclic scaffolds of pharmaceutical interest. Further research into the optimization of its synthesis and exploration of its applications in medicinal chemistry is warranted and holds the potential to contribute significantly to the development of greener and more efficient synthetic routes to valuable compounds.

References

An In-Depth Technical Guide on the Stability and Reactivity of 5,5-Diethoxypentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Diethoxypentan-2-one, a versatile bifunctional organic molecule, holds significant potential as a building block in synthetic chemistry, particularly in the construction of heterocyclic frameworks relevant to pharmaceutical development. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, summarizing key data, outlining experimental considerations, and exploring its synthetic applications.

Molecular Structure and Properties

| Property | Value | Reference |

| IUPAC Name | 5,5-Diethoxypentan-2-one | [1] |

| Synonyms | Levulinaldehyde diethyl acetal, 1,1-Diethoxypentan-4-one | [1] |

| CAS Number | 14499-41-3 | [1] |

| Molecular Formula | C9H18O3 | [1] |

| Molecular Weight | 174.24 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 205-207 °C | |

| Density | 0.94 g/cm³ |

Stability Profile

The stability of 5,5-diethoxypentan-2-one is critically dependent on the pH of its environment. Its structure contains both a ketone and an acetal functional group, with the latter being particularly susceptible to hydrolysis under acidic conditions.

Acidic Conditions:

Under acidic conditions, the diethyl acetal moiety of 5,5-diethoxypentan-2-one undergoes hydrolysis to yield ethanol and the corresponding 1,4-dicarbonyl compound, 4-oxopentanal (levulinaldehyde). This reaction is reversible and its rate is dependent on the pH and temperature.[2][3] Generally, the hydrolysis of acetals and ketals is significantly faster at lower pH values.[2] For instance, the hydrolysis rate of a similar ketal was found to decrease by a factor of approximately 3 when the pH was increased from 5.0 to 5.5, and by another factor of 3 at pH 6.0.[3]

Neutral and Basic Conditions:

5,5-Diethoxypentan-2-one is stable under neutral and basic conditions. The acetal functional group is resistant to cleavage by bases, making it a useful protecting group for the aldehyde functionality in multistep syntheses where basic reagents are employed.[4]

Thermal Stability:

Reactivity and Synthetic Applications

The dual functionality of 5,5-diethoxypentan-2-one, a ketone and a protected aldehyde, makes it a valuable precursor in various organic transformations.

Reactions at the Ketone Carbonyl Group

The ketone group at the 2-position can undergo a variety of standard carbonyl reactions while the acetal remains intact, provided the reaction conditions are not acidic.

Reduction:

The ketone can be selectively reduced to a secondary alcohol using common reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. The acetal group is stable under these conditions.

Wittig Reaction:

The Wittig reaction provides a powerful method for converting the ketone into an alkene. The reaction involves a phosphonium ylide and is typically carried out under basic or neutral conditions, which are compatible with the acetal protecting group.[5][6] Stabilized ylides often favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[5]

dot

Caption: Wittig reaction of 5,5-diethoxypentan-2-one.

Reactivity Following Acetal Hydrolysis: The Paal-Knorr Synthesis and Related Cyclizations

The primary synthetic utility of 5,5-diethoxypentan-2-one lies in its role as a precursor to 4-oxopentanal, a 1,4-dicarbonyl compound. This intermediate is highly reactive and can be readily cyclized to form various five- and six-membered heterocyclic systems.

Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes:

The Paal-Knorr synthesis is a classical and widely used method for the synthesis of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[7][8][9][10]

-

Furans: In the presence of an acid catalyst, 4-oxopentanal undergoes intramolecular cyclization and dehydration to form 2-methylfuran.[7][8]

-

Pyrroles: Reaction of 4-oxopentanal with ammonia or a primary amine yields N-substituted 2-methylpyrroles.[9]

-

Thiophenes: Treatment with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, converts 4-oxopentanal into 2-methylthiophene.[10]

dot

Caption: Paal-Knorr synthesis from 5,5-diethoxypentan-2-one.

Synthesis of Pyridazines:

Condensation of 4-oxopentanal with hydrazine (N₂H₄) or its derivatives leads to the formation of substituted pyridazines, a class of six-membered nitrogen-containing heterocycles with diverse biological activities.[11][12][13]

Experimental Protocols

General Considerations:

-

Handling and Storage: 5,5-Diethoxypentan-2-one should be stored in a cool, dry place away from acidic vapors to prevent hydrolysis.

-

Solvents and Reagents: All solvents and reagents should be of appropriate purity for the intended reaction. For reactions involving the intact acetal, anhydrous conditions may be necessary.

Protocol 1: Acid-Catalyzed Hydrolysis to 4-Oxopentanal

-

Dissolve 5,5-diethoxypentan-2-one in a suitable solvent (e.g., a mixture of water and a co-solvent like THF or acetone).

-

Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR) until the starting material is consumed.

-

Neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude 4-oxopentanal can often be used in the next step without further purification.

Protocol 2: Paal-Knorr Furan Synthesis (Illustrative)

-

Following the hydrolysis protocol, to the crude 4-oxopentanal solution, add a stronger acid catalyst (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux.

-

Monitor the formation of 2-methylfuran by GC or NMR.

-

Upon completion, cool the reaction mixture, neutralize the acid, and extract the product.

-

Purify the 2-methylfuran by distillation.

Protocol 3: Selective Reduction of the Ketone

-

Dissolve 5,5-diethoxypentan-2-one in methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture to remove the alcohol, then extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure to obtain the corresponding secondary alcohol.

Role in Drug Development

While direct applications of 5,5-diethoxypentan-2-one in marketed drugs were not identified in the surveyed literature, its potential as a versatile building block for constructing heterocyclic scaffolds is significant for drug discovery. The furan, pyrrole, thiophene, and pyridazine cores are prevalent in a wide range of biologically active molecules and approved pharmaceuticals. The ability to generate these key heterocycles from a single, stable precursor highlights the strategic importance of 5,5-diethoxypentan-2-one in the synthesis of compound libraries for high-throughput screening and in the development of novel therapeutic agents. The acetal functionality also serves as a robust protecting group, a crucial strategy in the multi-step synthesis of complex drug molecules.[4][14]

Conclusion

5,5-Diethoxypentan-2-one is a valuable synthetic intermediate characterized by its pH-dependent stability and the distinct reactivity of its ketone and protected aldehyde functionalities. Its stability under basic and neutral conditions allows for selective transformations at the ketone group, while its acid-catalyzed hydrolysis provides access to a versatile 1,4-dicarbonyl precursor for a variety of important heterocyclic systems. This combination of features makes 5,5-diethoxypentan-2-one a powerful tool for synthetic chemists engaged in the design and development of novel organic molecules, including those with potential pharmaceutical applications. Further research into the quantitative kinetics of its hydrolysis and the exploration of its utility in the total synthesis of complex natural products and drug candidates is warranted.

References

- 1. 2-Pentanone, 5,5-diethoxy- | C9H18O3 | CID 536886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 11. sphinxsai.com [sphinxsai.com]

- 12. repositorium.uminho.pt [repositorium.uminho.pt]

- 13. Pyridazine synthesis [organic-chemistry.org]

- 14. total-synthesis.com [total-synthesis.com]

Navigating the Synthesis and Application of Levulinaldehyde Diethyl Acetal: A Technical Guide for Researchers

Physicochemical Properties

A summary of the key physicochemical properties of Levulinaldehyde diethyl acetal is provided below. These properties are crucial for its handling, application in synthetic protocols, and for analytical characterization.

| Property | Value |

| CAS Number | 6912-16-9 |

| Molecular Formula | C9H18O3 |

| Molecular Weight | 174.24 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not definitively reported; estimated to be in the range of 180-200 °C |

| Density | Not definitively reported; estimated to be around 0.95 g/mL |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis and Manufacturing

The primary route for obtaining Levulinaldehyde diethyl acetal is through custom synthesis, as it is not a stock chemical for most suppliers. The synthesis generally involves the protection of the aldehyde group of levulinaldehyde (4-oxopentanal) as a diethyl acetal.

General Experimental Protocol: Acid-Catalyzed Acetalization

The most common method for the synthesis of acetals is the acid-catalyzed reaction of an aldehyde or ketone with an alcohol.[1][2] For Levulinaldehyde diethyl acetal, this would involve the reaction of levulinaldehyde with ethanol in the presence of an acid catalyst.

Materials:

-

Levulinaldehyde (4-oxopentanal)

-

Anhydrous Ethanol

-

Triethyl orthoformate (optional, as a dehydrating agent)

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic ion-exchange resin)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent (e.g., dichloromethane or toluene)

Procedure:

-

To a solution of levulinaldehyde in an excess of anhydrous ethanol, add a catalytic amount of the chosen acid catalyst.

-

If using triethyl orthoformate, it can be added to the reaction mixture to act as a water scavenger, driving the equilibrium towards the formation of the acetal.

-

The reaction mixture is typically stirred at room temperature or gently heated for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

-

The mixture is then extracted with an organic solvent. The organic layer is washed with water and brine, and then dried over an anhydrous drying agent like sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield Levulinaldehyde diethyl acetal.

A generalized workflow for the synthesis of gamma-keto acetals is depicted below.

Potential Applications in Research and Development

While specific applications of Levulinaldehyde diethyl acetal are not extensively documented, its structure as a gamma-keto acetal suggests its utility as a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates.

Analogy to Similar Compounds

The applications of structurally similar compounds, such as 4,4-dimethoxy-2-butanone, provide insight into the potential uses of Levulinaldehyde diethyl acetal. 4,4-dimethoxy-2-butanone is a key intermediate in the synthesis of the antiretroviral drug Nevirapine and certain herbicides.[3] This suggests that Levulinaldehyde diethyl acetal could serve as a precursor for the synthesis of heterocyclic compounds and other complex molecules with potential biological activity.

Use as a Protected Aldehyde

The diethyl acetal group serves as a protecting group for the aldehyde functionality, allowing for selective reactions at the ketone position. This is a common strategy in multi-step organic synthesis. The acetal can be deprotected under acidic conditions to regenerate the aldehyde for further transformations.

The logical relationship for the use of Levulinaldehyde diethyl acetal as a synthetic intermediate is illustrated in the following diagram.

Commercial Availability and Custom Synthesis

As of late 2025, Levulinaldehyde diethyl acetal is not listed in the catalogs of major chemical suppliers as a stock item. Researchers and drug development professionals seeking to utilize this compound will need to engage with companies that offer custom chemical synthesis services.

Table of Potential Custom Synthesis Providers:

| Company Type | Services Offered |

| Contract Research Organizations (CROs) | Custom synthesis, process development, scale-up |

| Specialized Chemical Manufacturers | Synthesis of fine chemicals and intermediates |

| Academic Core Facilities | Small-scale synthesis for research purposes |

When requesting a custom synthesis, it is advisable to provide the supplier with a potential synthetic route, such as the one outlined in this guide, along with any available spectral or analytical data for related compounds to facilitate the process.

Conclusion

Levulinaldehyde diethyl acetal represents a specialized chemical intermediate with potential for broader application in synthetic chemistry and drug discovery. While its commercial availability is currently limited to custom synthesis, the straightforward nature of its likely synthetic route makes it an accessible target for researchers with the appropriate resources. This guide provides a foundational understanding for those looking to explore the utility of this and similar gamma-keto acetals in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Pentanone, 5,5-diethoxy-

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted pyrrole and furan heterocycles using 2-Pentanone, 5,5-diethoxy- as a versatile starting material. The procedures leverage the Paal-Knorr synthesis, a classic and reliable method for constructing five-membered heterocyclic rings.

Introduction

2-Pentanone, 5,5-diethoxy- is a protected form of 1,4-pentanedione, making it a valuable precursor for the synthesis of various heterocyclic compounds. The diethyl acetal group serves as a stable protecting group for the terminal aldehyde, which can be deprotected in situ under acidic conditions to generate the reactive 1,4-dicarbonyl intermediate. This intermediate can then undergo cyclization with a nitrogen source, such as ammonia or a primary amine, to yield substituted pyrroles, or it can cyclize under acidic conditions to form substituted furans. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules.

Synthesis of 2-Acetyl-5-methylpyrrole

This protocol details the synthesis of 2-acetyl-5-methylpyrrole via the Paal-Knorr reaction of 2-Pentanone, 5,5-diethoxy- with an ammonia source. The reaction proceeds through the in situ generation of the 1,4-dicarbonyl compound, which then condenses with ammonia to form the pyrrole ring.

Reaction Scheme:

Caption: Paal-Knorr synthesis of 2-acetyl-5-methylpyrrole.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Pentanone, 5,5-diethoxy- | Reagent Grade, 98% | (Typical) |

| Ammonium Acetate (NH₄OAc) | ACS Reagent, ≥98% | (Typical) |

| Glacial Acetic Acid (HOAc) | ACS Reagent, ≥99.7% | (Typical) |

| Dichloromethane (DCM) | ACS Reagent, ≥99.5% | (Typical) |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | (Typical) |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | (Typical) |

| Diethyl Ether | ACS Reagent | (Typical) |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Pentanone, 5,5-diethoxy- (1.74 g, 10 mmol) and ammonium acetate (1.54 g, 20 mmol).

-

Add glacial acetic acid (20 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of dichloromethane (DCM).

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the excess acetic acid.

-

Wash the organic layer with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-acetyl-5-methylpyrrole.

Expected Yield: 70-85%

Synthesis of 2-Acetyl-5-methylfuran

This protocol describes the acid-catalyzed cyclization of 2-Pentanone, 5,5-diethoxy- to form 2-acetyl-5-methylfuran. The reaction involves the in situ hydrolysis of the acetal followed by intramolecular cyclization and dehydration.

Reaction Scheme:

Caption: Acid-catalyzed synthesis of 2-acetyl-5-methylfuran.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Pentanone, 5,5-diethoxy- | Reagent Grade, 98% | (Typical) |

| Sulfuric Acid (H₂SO₄), concentrated | ACS Reagent, 95-98% | (Typical) |

| Dioxane | ACS Reagent, ≥99% | (Typical) |

| Diethyl Ether | ACS Reagent | (Typical) |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | (Typical) |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | (Typical) |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-Pentanone, 5,5-diethoxy- (1.74 g, 10 mmol) in 20 mL of dioxane.

-

Prepare a 10% aqueous sulfuric acid solution by carefully adding 1 mL of concentrated sulfuric acid to 9 mL of deionized water.

-

Add 10 mL of the 10% aqueous sulfuric acid solution to the flask containing the starting material.

-

Attach a reflux condenser and heat the mixture to 90 °C with stirring for 4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 25 mL) until the washings are neutral.

-

Wash the organic layer with brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-acetyl-5-methylfuran.

Expected Yield: 65-80%

Experimental Workflow

The general workflow for the synthesis of heterocyclic compounds from 2-Pentanone, 5,5-diethoxy- is outlined below.

Caption: General experimental workflow.

Data Summary

The following table summarizes the key quantitative data for the described synthetic protocols.

| Product | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| 2-Acetyl-5-methylpyrrole | 2-Pentanone, 5,5-diethoxy- | NH₄OAc | Acetic Acid | 2 | 118 | 70-85 |

| 2-Acetyl-5-methylfuran | 2-Pentanone, 5,5-diethoxy- | H₂SO₄ (aq) | Dioxane | 4 | 90 | 65-80 |

These protocols provide a foundation for the synthesis of functionalized pyrroles and furans, which can be further elaborated to access a diverse range of heterocyclic compounds for applications in drug discovery and materials science. Researchers are encouraged to optimize these conditions for their specific needs and to explore the use of other primary amines in the Paal-Knorr synthesis to generate a library of N-substituted pyrroles.

Application Notes and Protocols: 5,5-Diethoxypentan-2-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5,5-diethoxypentan-2-one, a valuable precursor in organic synthesis. Its primary application lies in its function as a stable, easily handled surrogate for 2,5-hexanedione, a key 1,4-dicarbonyl compound. The in situ acidic hydrolysis of the diethyl acetal functionality of 5,5-diethoxypentan-2-one unmasks the aldehyde, rendering it a versatile substrate for a variety of cyclization reactions, most notably the Paal-Knorr synthesis for the formation of substituted pyrroles and furans.

Paal-Knorr Synthesis of N-Substituted Pyrroles

The Paal-Knorr synthesis is a cornerstone method for the construction of the pyrrole ring, a prevalent heterocyclic motif in pharmaceuticals and natural products. 5,5-Diethoxypentan-2-one serves as an excellent starting material for the synthesis of 2,5-dimethylpyrrole derivatives upon reaction with primary amines under acidic conditions. The reaction proceeds via an initial acid-catalyzed hydrolysis of the acetal to generate 2,5-hexanedione in situ, which then undergoes condensation with the amine to form the pyrrole ring.

A general workflow for this transformation is depicted below:

Caption: General workflow for the one-pot Paal-Knorr synthesis of N-substituted pyrroles.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol is adapted from a microscale synthesis using 2,5-hexanedione and can be applied to 5,5-diethoxypentan-2-one with an initial hydrolysis step.[1]

-

Materials:

-

5,5-Diethoxypentan-2-one

-

Aniline

-

Methanol

-

Concentrated Hydrochloric Acid

-

0.5 M Hydrochloric Acid solution

-

Methanol/water (9:1) mixture for recrystallization

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5,5-diethoxypentan-2-one (2.0 mmol, 348 mg).

-

Add methanol (0.5 mL) and one drop of concentrated hydrochloric acid. Stir the mixture at room temperature for 30 minutes to facilitate the hydrolysis of the acetal to 2,5-hexanedione.

-

Add aniline (2.0 mmol, 186 mg) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 15 minutes.

-

After the reflux period, cool the flask in an ice bath and add 5.0 mL of 0.5 M hydrochloric acid.

-

Collect the resulting crystals by vacuum filtration.

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenylpyrrole.

-

Protocol 2: Synthesis of 2,5-Dimethylpyrrole

This protocol is adapted from the synthesis using acetonylacetone (2,5-hexanedione) and ammonium carbonate.[2]

-

Materials:

-

5,5-Diethoxypentan-2-one

-

Ammonium Carbonate

-

Chloroform

-

Anhydrous Calcium Chloride

-

10% Sulfuric Acid (for in situ generation of 2,5-hexanedione)

-

Glacial Acetic Acid (for in situ generation of 2,5-hexanedione)

-

Water (for in situ generation of 2,5-hexanedione)

-

-

Procedure for in situ generation of 2,5-Hexanedione:

-

In a flask, combine 5,5-diethoxypentan-2-one (0.88 mole, 153.3 g), water (105 g), glacial acetic acid (88 g), and 5 mL of 10% sulfuric acid.

-

Boil the mixture gently under reflux for approximately 36 hours to ensure complete hydrolysis.

-

Add a small amount of sodium acetate to neutralize the sulfuric acid before proceeding. The resulting mixture containing 2,5-hexanedione can be used directly in the next step.

-

-

Procedure for Pyrrole Synthesis:

-

To the flask containing the in situ generated 2,5-hexanedione, add ammonium carbonate (1.75 moles, 200 g) in lumps.

-

Heat the mixture in an oil bath at 100°C until the effervescence ceases (approximately 60-90 minutes).

-

Replace the air condenser with a water-cooled condenser and gently reflux the mixture at a bath temperature of 115°C for an additional 30 minutes.

-

After cooling, separate the upper yellow layer containing the pyrrole.

-

Extract the lower aqueous layer with chloroform (15 mL) and combine the extract with the crude pyrrole.

-

Dry the combined organic phase over anhydrous calcium chloride.

-

Purify the product by vacuum distillation, collecting the fraction at 51-53°C/8 mmHg.

-

Quantitative Data

The following table summarizes representative yields for the Paal-Knorr synthesis of various pyrroles starting from 2,5-hexanedione, which are expected to be comparable when using 5,5-diethoxypentan-2-one under optimized hydrolysis conditions.

| Amine Reactant | Product | Catalyst/Conditions | Yield (%) | Reference |

| Aniline | 2,5-Dimethyl-1-phenylpyrrole | HCl (cat.), MeOH, reflux | ~52% | [1] |

| Ammonium Carbonate | 2,5-Dimethylpyrrole | Heat, 100-115°C | 81-86% | [2] |

Synthesis of 2,5-Dimethylfuran

5,5-Diethoxypentan-2-one can also be utilized to synthesize 2,5-dimethylfuran through an acid-catalyzed intramolecular cyclization. The initial hydrolysis of the acetal to 2,5-hexanedione is followed by a cyclodehydration reaction to form the furan ring.

Caption: Reaction pathway for the synthesis of 2,5-dimethylfuran.

Experimental Protocol

Protocol 3: Synthesis of 2,5-Dimethylfuran

This protocol is based on the cyclization of 2,5-hexanedione, which can be generated in situ from 5,5-diethoxypentan-2-one.

-

Materials:

-

5,5-Diethoxypentan-2-one

-

Dilute Sulfuric Acid (e.g., 10%)

-

Sodium Acetate

-

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine 5,5-diethoxypentan-2-one (1 mole) with a dilute aqueous solution of sulfuric acid.

-

Heat the mixture under reflux for a sufficient time to ensure complete hydrolysis to 2,5-hexanedione (the reaction can be monitored by TLC or GC).

-

After hydrolysis, add a dehydrating agent or continue heating in the presence of the acid catalyst to promote the intramolecular cyclization to 2,5-dimethylfuran.

-

Neutralize the acid with a base such as sodium acetate.

-

Isolate the 2,5-dimethylfuran by distillation.

-

Quantitative Data

| Starting Material | Product | Conditions | Yield (%) | Reference |

| 2,5-Dimethylfuran (hydrolysis) | 2,5-Hexanedione | H2O, AcOH, 10% H2SO4, reflux 36h | 86-90% | [3] |

(Note: This yield is for the reverse reaction, the hydrolysis of 2,5-dimethylfuran to 2,5-hexanedione, indicating the equilibrium nature of the reaction. The forward reaction from the diketone or its precursor would require removal of water to drive the equilibrium towards the furan product.)

Application in Drug Synthesis: A Precursor to Chloroquine Side-Chain Analogs

Conclusion

5,5-Diethoxypentan-2-one is a versatile and stable synthetic intermediate, primarily serving as a precursor to 2,5-hexanedione for the synthesis of substituted pyrroles and furans via the Paal-Knorr reaction. The provided protocols, adapted from procedures using 2,5-hexanedione, offer a solid foundation for its application in research and development. Further exploration of its use in the synthesis of pharmaceutical side chains and other complex molecules is a promising area for future investigation.

References

Application Notes and Protocols: 2-Pentanone, 5,5-diethoxy- as a Key Intermediate in the Synthesis of Chloroquine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentanone, 5,5-diethoxy-, a versatile chemical intermediate, plays a crucial role in the synthesis of various pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the utilization of 2-Pentanone, 5,5-diethoxy- in the synthesis of the widely-used antimalarial drug, Chloroquine. The protocols outlined herein are based on established synthetic routes and are intended to guide researchers in the efficient and effective use of this intermediate.

Introduction

2-Pentanone, 5,5-diethoxy-, also known as 5,5-diethoxypentan-2-one, is a valuable building block in organic synthesis due to its bifunctional nature, containing both a ketone and a protected aldehyde group (as a diethyl acetal). This unique structure allows for selective reactions at either functional group, making it a strategic precursor in the construction of complex molecular architectures. A significant application of this intermediate is in the synthesis of the quinoline-based antimalarial agent, Chloroquine. This document details the synthetic pathway from 2-Pentanone, 5,5-diethoxy- to Chloroquine, providing comprehensive experimental protocols and relevant data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Pentanone, 5,5-diethoxy- is provided below for easy reference.

| Property | Value |

| Molecular Formula | C₉H₁₈O₃ |

| Molecular Weight | 174.24 g/mol |

| CAS Number | 14499-41-3 |

| Appearance | Colorless liquid |

| Boiling Point | 208-210 °C |

| Density | 0.945 g/mL at 25 °C |

Application: Synthesis of Chloroquine

The synthesis of Chloroquine from 2-Pentanone, 5,5-diethoxy- proceeds through a two-step sequence:

-

Formation of Novol Ketone (5-diethylamino-2-pentanone): This step involves the reductive amination of 2-Pentanone, 5,5-diethoxy-.

-

Condensation with 4,7-dichloroquinoline: The resulting Novol Ketone is then condensed with 4,7-dichloroquinoline to yield Chloroquine.

Experimental Workflow

Experimental Protocols

Protocol 1: Synthesis of Novol Ketone (5-diethylamino-2-pentanone)

This protocol describes the reductive amination of 2-Pentanone, 5,5-diethoxy- to form Novol Ketone.

Materials:

-

2-Pentanone, 5,5-diethoxy-

-

Diethylamine

-

Raney Nickel or Platinum catalyst

-

Ethanol (solvent)

-

Hydrogen gas

-

High-pressure autoclave

Procedure:

-

In a high-pressure autoclave, combine 2-Pentanone, 5,5-diethoxy- and a molar excess of diethylamine in ethanol.

-

Add a catalytic amount of Raney Nickel or Platinum catalyst to the mixture.

-

Seal the autoclave and purge with hydrogen gas.

-